molecular formula C10H8Br2N2O2 B13028290 2,3-Dibromo-6,7-dimethoxyquinoxaline

2,3-Dibromo-6,7-dimethoxyquinoxaline

Cat. No.: B13028290
M. Wt: 347.99 g/mol
InChI Key: DHRVYVIQXYOGBU-UHFFFAOYSA-N
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Description

2,3-Dibromo-6,7-dimethoxyquinoxaline is a chemical compound with the molecular formula C10H8Br2N2O2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6,7-dimethoxyquinoxaline typically involves the bromination of 6,7-dimethoxyquinoxaline. One common method includes the reaction of 6,7-dimethoxyquinoxaline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The process may include steps such as solvent recovery, product isolation, and purification to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6,7-dimethoxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-6,7-dimethoxyquinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6,7-dimethoxyquinoxaline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-6,7-dimethoxyquinoxaline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C10H8Br2N2O2

Molecular Weight

347.99 g/mol

IUPAC Name

2,3-dibromo-6,7-dimethoxyquinoxaline

InChI

InChI=1S/C10H8Br2N2O2/c1-15-7-3-5-6(4-8(7)16-2)14-10(12)9(11)13-5/h3-4H,1-2H3

InChI Key

DHRVYVIQXYOGBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(C(=N2)Br)Br)OC

Origin of Product

United States

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